Regulatory Compliance: Defined as Dofetilide Impurity 9 for ANDA and DMF Filings
This compound is specifically identified and cataloged as 'Dofetilide Impurity 9' . This is a critical differentiation in the context of Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic Dofetilide products. In contrast, its ortho-substituted isomer, Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride (CAS 1803592-87-1), and its para-substituted isomer (CAS 166943-39-1) are not recognized as Dofetilide-related impurities and thus have no role in the regulatory analytical framework for this drug substance .
| Evidence Dimension | Regulatory Designation as an Impurity |
|---|---|
| Target Compound Data | Designated as Dofetilide Impurity 9 |
| Comparator Or Baseline | Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride (CAS 1803592-87-1) and Methyl[2-(4-nitrophenyl)ethyl]amine hydrochloride (CAS 166943-39-1) |
| Quantified Difference | Not applicable; the comparator compounds are not listed as Dofetilide impurities |
| Conditions | Pharmaceutical impurity reference standard categorization per FDA/ICH guidelines for ANDA and DMF submissions [1]. |
Why This Matters
For QC and regulatory labs, using the correctly designated impurity standard is non-negotiable for method validation and avoiding regulatory citations.
- [1] Veeprho. (2024). Dofetilide Impurities and Related Compounds. View Source
